1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE
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Overview
Description
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE is a compound that features both morpholine and piperidine moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE typically involves the reaction of piperidine with morpholine and an appropriate propenone derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C in ethanol under hydrogen gas at room temperature.
Substitution: NaH in DMF at elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-BUTEN-1-ONE
- 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-HEXEN-1-ONE
Uniqueness
1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE is unique due to its specific combination of morpholine and piperidine moieties, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-6-4-3-5-12(15)11-14-7-9-17-10-8-14/h2,12H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDJPJFGXEQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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